3-Butyne-1-thiol
Overview
Description
3-Butyne-1-thiol is an organic compound with the molecular formula C₄H₆S. It is a member of the thiol family, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is known for its distinctive and often unpleasant odor, which is typical of many thiols. The structure of this compound includes a triple bond between the second and third carbon atoms, making it an alkyne-thiol hybrid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butyne-1-thiol can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the hydrolysis step .
Industrial Production Methods: On an industrial scale, this compound can be produced by the addition of hydrogen sulfide to 1-butyne under controlled conditions. This process often requires the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Butyne-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as iodine or bromine.
Reduction: Reduction of disulfides back to thiols can be achieved using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Iodine (I₂) or bromine (Br₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
3-Butyne-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyne-1-thiol involves its ability to form strong bonds with metals and other electrophiles due to the nucleophilicity of the sulfhydryl group. This property allows it to participate in various biochemical pathways, including the formation of metal-thiol complexes and the modulation of enzyme activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Ethanethiol (C₂H₅SH): A simpler thiol with a similar sulfhydryl group but without the alkyne functionality.
2-Butene-1-thiol (C₄H₈S): Another thiol with a double bond instead of a triple bond, leading to different reactivity and applications.
Uniqueness: 3-Butyne-1-thiol is unique due to the presence of both a thiol group and a triple bond, which imparts distinct chemical properties and reactivity compared to other thiols. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
but-3-yne-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBDIPGKPAERPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504063 | |
Record name | But-3-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-87-7 | |
Record name | But-3-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.